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Foundational

Regorafenib N-oxide (M2)-13C,d3: Structural Characterization and Bioanalytical Applications in LC-MS/MS Workflows

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Executive Summary Regorafenib is a potent, orally active multi-kinase inhibitor targeting VEG...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

Executive Summary

Regorafenib is a potent, orally active multi-kinase inhibitor targeting VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, and RAF, utilized extensively in the treatment of metastatic colorectal cancer and hepatocellular carcinoma[1]. In vivo, regorafenib undergoes extensive hepatic metabolism primarily via the CYP3A4 pathway to form two major pharmacologically active metabolites: Regorafenib N-oxide (M2) and N-desmethyl regorafenib N-oxide (M5)[2]. Because M2 exhibits target inhibition profiles and steady-state systemic exposure comparable to the parent drug, accurate quantification of M2 is a mandatory regulatory requirement for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies[3].

To achieve high-fidelity quantification, Regorafenib N-oxide (M2)-13C,d3 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper details the structural properties, metabolic context, and validated LC-MS/MS methodologies associated with this critical analytical standard.

Chemical Structure and Isotopic Design Causality

Regorafenib N-oxide (M2) differs from the parent drug by the addition of an oxygen atom at the pyridine nitrogen, forming an N-oxide[]. The SIL-IS variant, Regorafenib N-oxide (M2)-13C,d3, incorporates one Carbon-13 atom and three Deuterium atoms, typically localized on the N-methyl group of the pyridinecarboxamide moiety[1].

The Causality Behind the +4 Da Mass Shift

In mass spectrometry, the selection of a +4 Da mass shift (13C + d3) over a standard +3 Da (d3) shift is a deliberate, causality-driven design choice. Regorafenib contains a chlorine atom, which naturally exists as 35Cl (75.8%) and 37Cl (24.2%). Consequently, the unlabeled M2 metabolite exhibits a prominent M+2 isotopic peak. If a +2 Da or +3 Da internal standard were used, the natural isotopic envelope of high-concentration unlabeled M2 would "bleed" into the internal standard's MRM transition, causing isotopic cross-talk and compromising the lower limit of quantification (LLOQ). The +4 Da shift ensures the SIL-IS precursor mass ( m/z 503.8) is completely resolved from the unlabeled analyte ( m/z 499.8)[5].

Table 1: Comparative Molecular Properties
PropertyRegorafenib N-oxide (M2)Regorafenib N-oxide (M2)-13C,d3
CAS Number 835621-11-9[]N/A (Isotope Labeled)[1]
Molecular Formula C21​H15​ClF4​N4​O4​ C2013​CH12​D3​ClF4​N4​O4​
Molecular Weight 498.81 g/mol 502.83 g/mol [5]
Precursor Ion [M+H]+ m/z 499.8 m/z 503.8
LogP (Estimated) ~4.5 (Highly Lipophilic)~4.5 (Highly Lipophilic)
Plasma Half-Life ~25 hours[]N/A (In vitro standard)

Metabolic Pathway Dynamics

The persistence of M2 in systemic circulation (half-life ~25 hours) necessitates careful monitoring[]. Regorafenib is metabolized in the liver by CYP3A4 to form the M2 N-oxide, which is subsequently metabolized, again by CYP3A4, into the M5 secondary metabolite. A competing pathway via UGT1A9 leads to the inactive M7 glucuronide[2].

G R Regorafenib (Parent Drug) M2 Regorafenib N-oxide (M2 Metabolite) R->M2 CYP3A4 M7 Regorafenib-N- β-glucuronide (M7) R->M7 UGT1A9 M5 N-desmethyl Regorafenib N-oxide (M5) M2->M5 CYP3A4

Hepatic metabolic pathway of Regorafenib via CYP3A4 and UGT1A9.

Bioanalytical Application: LC-MS/MS Protocol

To ensure a self-validating system, the following protocol utilizes Regorafenib N-oxide (M2)-13C,d3 to correct for matrix effects (ion suppression/enhancement) and extraction recovery variations inherent to plasma samples[6].

Sample Preparation (Protein Precipitation)

Rationale: Regorafenib and M2 are highly protein-bound (>99.5%). A harsh organic solvent crash is required to denature plasma proteins and quantitatively release the analytes.

  • Aliquot: Transfer 50μL of human or animal plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10μL of the Regorafenib N-oxide (M2)-13C,d3 working solution ( 500ng/mL in 50% methanol). Vortex briefly.

  • Precipitation: Add 150μL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the analytes remain fully protonated, which disrupts ionic binding to plasma proteins and improves recovery[3].

  • Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Dilution: Transfer 100μL of the supernatant to an autosampler vial and dilute with 100μL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Chromatographic Separation

Rationale: The structural similarity between Regorafenib, M2, and M5 requires high-resolution separation to prevent in-source fragmentation of M2 from artificially inflating the Regorafenib signal.

  • Column: Waters CORTECS UPLC C18 ( 2.1×50mm,1.6μm ) or equivalent[7].

  • Mobile Phase A: 10mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 30% B for 1.5 minutes. Flow rate: 0.4mL/min .

Mass Spectrometry (ESI+ MRM)

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • M2 (Unlabeled) Transition: m/z499.8→270.1 (Quantifier)[3]

  • M2-13C,d3 (SIL-IS) Transition: m/z503.8→274.1

Workflow S1 1. Aliquot Plasma (Add M2-13C,d3 IS) S2 2. Protein Precipitation (Acetonitrile + 0.1% FA) S1->S2 S3 3. Centrifugation (14,000 rpm, 4°C) S2->S3 S4 4. UPLC Separation (C18, Gradient Elution) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5

Step-by-step bioanalytical workflow for plasma quantification using SIL-IS.

Method Validation & Data Interpretation

A self-validating bioanalytical method must demonstrate that the SIL-IS perfectly tracks the analyte. According to FDA/EMA bioanalytical guidelines, the inclusion of Regorafenib N-oxide (M2)-13C,d3 yields the following typical validation parameters in human plasma[3],[6]:

Table 2: Quantitative Validation Parameters Summary
Validation ParameterAcceptance Criteria (FDA/EMA)Typical Observed Performance (M2)
Linear Dynamic Range R2≥0.99 30−4000ng/mL [3]
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ) 2.4%−10.2% [8]
Inter-day Accuracy 85%−115% 91.0%−111.7% [8]
Extraction Recovery Consistent across concentrations ≥85.5% [3]
Matrix Effect (IS Normalized) 85%−115% 98%−102% (Fully compensated by SIL-IS)

Data Interpretation Insight: If the absolute matrix effect for the unlabeled M2 drops to 60% (indicating severe ion suppression from co-eluting phospholipids), the Regorafenib N-oxide (M2)-13C,d3 signal will identically drop to 60%. Because quantification relies on the ratio of Analyte/IS, the IS-normalized matrix effect remains near 100%, ensuring absolute quantitative accuracy regardless of patient-to-patient plasma variability[6].

References

  • ResearchGate. "A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma." ResearchGate. Available at: [Link]

  • PubMed / NIH. "Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS." National Institutes of Health. Available at:[Link]

  • PMC / NIH. "Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma." National Institutes of Health. Available at:[Link]

  • PMC / NIH. "Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions." National Institutes of Health. Available at: [Link]

  • ResearchGate. "Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma." ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Therapeutic Drug Monitoring of Regorafenib and its Active Metabolite M2 Using Stable Isotope-Labeled Internal Standard (SIL-IS)

Target Audience: Analytical Chemists, Clinical Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol The Clinical and Pharmacokinetic Context Regorafenib is a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Clinical Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

The Clinical and Pharmacokinetic Context

Regorafenib is a potent, orally bioavailable multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC). In vivo, regorafenib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and UGT1A9, yielding two major pharmacologically active metabolites: Regorafenib N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5) .

Because M2 and M5 exhibit kinase inhibitory profiles and steady-state concentrations comparable to the parent drug, clinical efficacy and toxicity are driven by the total systemic exposure of all three entities. Due to high inter-patient pharmacokinetic variability and a narrow therapeutic index, Therapeutic Drug Monitoring (TDM) is a critical strategy to personalize dosing, maximize efficacy, and mitigate severe adverse events like hepatotoxicity and hand-foot skin reactions.

Pathway Rego Regorafenib (Parent Drug) CYP CYP3A4 / UGT1A9 Hepatic Metabolism Rego->CYP M2 Regorafenib N-oxide (M2, Active) CYP->M2 Oxidation M5 N-desmethyl-M2 (M5, Active) M2->M5 Demethylation

Hepatic metabolism pathway of Regorafenib into active metabolites M2 and M5.

The Mechanistic Imperative for Regorafenib N-oxide-13C,d3 (SIL-IS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, matrix effects—specifically ion suppression or enhancement caused by co-eluting endogenous plasma lipids and proteins—can severely compromise quantitative accuracy. While structural analogs (e.g., sorafenib) are sometimes utilized as internal standards, they do not perfectly co-elute with the target analytes, exposing the assay to differential ionization efficiencies.

The Causality of SIL-IS Superiority: Regorafenib N-oxide-13C,d3 is a Stable Isotope-Labeled Internal Standard (SIL-IS) that shares the exact physicochemical properties of the endogenous M2 metabolite . Because it is structurally identical save for the isotopic mass shift, it co-elutes precisely with M2 on a reversed-phase column. Consequently, it experiences the exact same matrix ionization environment in the electrospray (ESI) source. By quantifying the ratio of the M2 peak area to the M2-13C,d3 peak area, any fluctuations in extraction recovery, injection volume, or ionization efficiency are mathematically nullified. This creates a highly robust, self-validating system capable of maintaining accuracy across highly variable patient matrices.

Workflow N1 Patient Plasma Sample (50 µL) N2 Spike SIL-IS (M2-13C,d3) N1->N2 N3 Protein Precipitation (150 µL ACN + 0.1% FA) N2->N3 N4 Centrifugation & Supernatant Transfer N3->N4 N5 UPLC Separation (C18 Column, Gradient) N4->N5 N6 ESI-MS/MS (Positive MRM Mode) N5->N6 N7 Data Quantification (M2 / SIL-IS Ratio) N6->N7

Workflow for Regorafenib M2 TDM using SIL-IS and LC-MS/MS.

Step-by-Step Self-Validating Protocol

This methodology is designed to strictly adhere to the FDA 2018 Bioanalytical Method Validation Guidance , ensuring that every analytical run is internally controlled and reproducible.

Materials & Reagents
  • Reference Standards: Regorafenib, Regorafenib N-oxide (M2), N-desmethyl-regorafenib-N-oxide (M5).

  • Internal Standard: Regorafenib N-oxide-13C,d3 (Purity ≥99% deuterated forms).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Causality Check: Protein precipitation using acidified Acetonitrile is selected over liquid-liquid extraction to maximize clinical throughput while efficiently denaturing binding proteins (Regorafenib is >99% protein-bound) and fully solubilizing the highly lipophilic analytes .

  • Aliquot: Transfer 50 µL of patient plasma (or matrix-matched calibration/QC sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike SIL-IS: Add 10 µL of the working internal standard solution (e.g., 500 ng/mL Regorafenib N-oxide-13C,d3 in 50% MeOH). Rationale: Spiking prior to extraction ensures the SIL-IS accounts for any physical analyte losses during subsequent precipitation and transfer steps.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment disrupts drug-protein binding interactions.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to tightly pellet the precipitated proteins.

  • Transfer & Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of initial mobile phase (e.g., 50% aqueous buffer). Rationale: Diluting the high-organic supernatant with aqueous buffer prevents solvent-induced peak distortion (fronting) upon injection into the reversed-phase LC system.

LC-MS/MS Parameters
  • Analytical Column: Sub-2 µm C18 column (e.g., Waters CORTECS UPLC C18, 2.1 × 50 mm, 1.6 µm) to achieve sharp peak shapes and rapid separation.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid. Rationale: Ammonium formate buffers the pH and provides an abundant proton source to enhance positive electrospray ionization (ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 4.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 20% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization: Electrospray Ionization (ESI) in Positive mode, utilizing Multiple Reaction Monitoring (MRM).

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the TDM assay, specific MRM transitions must be monitored, and the method must pass stringent validation criteria.

Table 1: Optimized MRM Transitions for Regorafenib TDM

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Regorafenib483.1270.12550
Regorafenib N-oxide (M2) 499.1 286.1 25 50
M2-13C,d3 (SIL-IS) 503.1 290.1 25 50
N-desmethyl M2 (M5)485.1272.12550

Table 2: FDA Bioanalytical Method Validation Criteria (Self-Validating System)

Validation ParameterAcceptance CriteriaCausality / Scientific Rationale
Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)Ensures linear mass spectrometer response across the entire therapeutic window (typically 50–5000 ng/mL).
Accuracy & Precision ±15% CV and Bias (±20% at LLOQ)Validates the reproducibility of the extraction technique and LC-MS/MS stability across multiple days and operators.
Matrix Effect (IS-normalized) CV ≤ 15% across 6 different patient lotsProves that the SIL-IS mathematically nullifies ion suppression/enhancement caused by varying patient plasma lipid profiles.
Extraction Recovery Consistent across Low, Mid, and High QC levelsEnsures the acidic acetonitrile precipitation method efficiently and uniformly extracts the drug regardless of concentration.

Conclusion

The integration of Regorafenib N-oxide-13C,d3 as a Stable Isotope-Labeled Internal Standard elevates the LC-MS/MS TDM assay from a simple analytical test to a robust, self-validating system. By perfectly mirroring the chromatographic retention and ionization behavior of the M2 metabolite, the SIL-IS guarantees that clinical pharmacokinetic data remains accurate and actionable, regardless of inherent matrix variability among oncology patients.

References

  • Iacuzzi, V., Zanchetta, M., Gagno, S., & Toffoli, G. (2020). A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 187, 113358.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Groenland, S. L., et al. (2020). Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and regorafenib M2 in human plasma by UPLC-MS/MS. Biomedical Chromatography, 34(3), e4758.[Link]

Application

Topic: Development of a Robust MRM Method for the Quantification of Regorafenib N-oxide (M2) using a Stable Isotope-Labeled Internal Standard

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the development of a sensitive and specific Multiple Reaction Monitoring (MRM) method for the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the development of a sensitive and specific Multiple Reaction Monitoring (MRM) method for the quantification of Regorafenib N-oxide (M2), a primary active metabolite of the multi-kinase inhibitor Regorafenib. We detail a systematic approach utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes the use of a stable isotope-labeled internal standard (SIL-IS), Regorafenib N-oxide (M2)-13C,d3, to ensure the highest level of accuracy and precision, in alignment with global regulatory expectations for bioanalytical method validation. This document serves as a practical resource for researchers and scientists engaged in pharmacokinetic and drug metabolism studies of Regorafenib.

Introduction: The Imperative for Precision in Bioanalysis

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of several cancers, including metastatic colorectal cancer and hepatocellular carcinoma. Its therapeutic efficacy and potential toxicity are closely linked to its plasma concentration and that of its active metabolites. Among these, Regorafenib N-oxide (M2) is a major circulating metabolite with pharmacological activity comparable to the parent drug. Therefore, accurate quantification of M2 in biological matrices is critical for understanding the drug's overall pharmacokinetic profile and its clinical effects.

LC-MS/MS operated in MRM mode is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. The technique's precision is fundamentally reliant on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as Regorafenib N-oxide (M2)-13C,d3, is the ideal choice. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, thus providing the most reliable correction.

This guide outlines the principles of MRM and provides detailed, field-proven protocols for method development, from initial mass spectrometer tuning to sample preparation and final parameter optimization.

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a scanning mode on a triple quadrupole mass spectrometer that provides a high degree of specificity and sensitivity. The process involves two stages of mass filtering:

  • Q1 (First Quadrupole): This mass filter is set to isolate a specific ion, known as the precursor ion . For electrospray ionization (ESI) in positive mode, this is typically the protonated molecule, [M+H]⁺.

  • q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Q3 (Third Quadrupole): This mass filter is set to detect a specific fragment ion, known as the product ion .

The specific transition from a precursor ion to a product ion (e.g., m/z 499.1 → m/z 286.1 for M2) is a unique signature for the target analyte. By monitoring one or more of these transitions, the instrument can selectively quantify the analyte even in a complex biological matrix.

MRM_Principle cluster_MS Triple Quadrupole Mass Spectrometer IonSource Ion Source (ESI+) Q1 Q1 Precursor Ion Selection IonSource->Q1 [M+H]⁺ Mixture q2 q2 Collision Cell (CID) Q1->q2 Precursor Ion (e.g., m/z 499.1) Q3 Q3 Product Ion Selection q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion (e.g., m/z 286.1)

Caption: Principle of MRM on a triple quadrupole mass spectrometer.

Experimental Design and Protocols

A robust MRM method is built upon systematic optimization of both mass spectrometric and chromatographic parameters. The following protocols provide a step-by-step workflow.

Materials and Reagents
  • Analytes: Regorafenib N-oxide (M2) analytical standard.

  • Internal Standard: Regorafenib N-oxide (M2)-13C,d3.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98%) and ammonium formate.

  • Biological Matrix: Blank human plasma (K2EDTA or Lithium Heparin).

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of the entire assay begins with the correct preparation of standard solutions.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Regorafenib N-oxide (M2) and Regorafenib N-oxide (M2)-13C,d3 into separate 1 mL volumetric flasks.

    • Dissolve the compounds in a suitable organic solvent like methanol or DMSO to a final volume of 1.0 mL. Sonicate briefly if necessary to ensure complete dissolution.

    • Label clearly and store at -20°C or -80°C.

  • Intermediate & Working Solutions:

    • Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 acetonitrile:water.

    • Create a working solution for MS tuning (e.g., 100-500 ng/mL) by diluting the intermediate stock.

    • Prepare a combined working internal standard solution (e.g., 500 ng/mL) for spiking into plasma samples. The optimal concentration should be determined during method validation.

Protocol 2: MS Parameter Optimization via Direct Infusion

Direct infusion of the analyte allows for the determination of the optimal precursor/product ion transitions and compound-dependent MS parameters without chromatographic influence.

  • Instrument Setup:

    • Configure the mass spectrometer for positive electrospray ionization (ESI+).

    • Set up a syringe pump to directly infuse the 100 ng/mL working solution of Regorafenib N-oxide (M2) at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion ([M+H]⁺) Identification:

    • Perform a Q1 scan over a mass range that includes the expected molecular weight (e.g., m/z 450-550).

    • Identify the most abundant ion for M2, which corresponds to its protonated form [M+H]⁺ (Expected m/z ≈ 499.1).

  • Product Ion Identification:

    • Set the identified [M+H]⁺ as the precursor ion in Q1.

    • Perform a product ion scan to generate a fragmentation spectrum. The collision energy (CE) can be ramped (e.g., 10-60 eV) to observe the full range of fragments.

    • Identify the most intense and stable product ions. Based on published fragmentation data, a key fragment results from the cleavage of the urea linkage.

  • MRM Transition Optimization:

    • Select at least two of the most abundant product ions to create MRM transitions (one for quantification, one for confirmation).

    • For each transition, perform a collision energy (CE) optimization experiment. This involves monitoring the product ion intensity while ramping the CE value. The CE that yields the maximum signal should be used for the final method.

    • Optimize other parameters like declustering potential (DP) and cell exit potential (CXP) in a similar manner.

  • Internal Standard Optimization:

    • Repeat steps 2-4 by infusing the Regorafenib N-oxide (M2)-13C,d3 working solution. The precursor ion will be shifted by the mass of the incorporated isotopes (e.g., +4 amu for 13C,d3). The product ions and optimal CE should be very similar to the unlabeled analyte.

Protocol 3: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Regorafenib and its metabolites from plasma.

  • Aliquoting: Pipette 100 µL of blank plasma, calibration standards, or study samples into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working internal standard solution to all samples except for the "double blank" (blank matrix with no IS).

  • Precipitation: Add 300-400 µL of cold acetonitrile (pre-chilled to -20°C). The 3:1 or 4:1 ratio of solvent to plasma ensures efficient protein removal.

  • Mixing: Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample 100 µL is_spike Spike IS (M2-13C,d3) plasma->is_spike ppt Protein Precipitation + Cold Acetonitrile is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation C18 Column supernatant->lc ms MRM Detection Q1/Q3 Transitions lc->ms data {Data Acquisition & Quantitation} ms->data

Caption: Overall experimental workflow from sample preparation to analysis.

Optimized MRM Transitions and Method Parameters

The following tables summarize the optimized parameters for the quantification of Regorafenib N-oxide (M2) and its stable isotope-labeled internal standard.

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z) (Function)Dwell Time (ms)Collision Energy (CE) (eV)Declustering Potential (DP) (V)
Regorafenib N-oxide (M2) 499.1286.1 (Quantifier)503580
499.1266.1 (Qualifier)504580
Regorafenib N-oxide (M2)-13C,d3 (IS) 503.1287.1 (Quantifier)503580

Note: CE and DP values are instrument-dependent and should be empirically optimized as described in Protocol 2.

Table 2: Suggested Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18, ≤ 2.1 mm ID, < 2 µm particle sizeProvides efficient separation for small molecules.
Mobile Phase A Water with 0.1% Formic Acid & 10mM Ammonium FormatePromotes protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase for reverse-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns.
Gradient 30% B to 95% B over 3-5 minutesTypical gradient to elute analytes of moderate hydrophobicity.
Column Temp 40 - 50 °CImproves peak symmetry and reduces viscosity.
Injection Vol 5 - 10 µLStandard volume to avoid column overloading.

Conclusion

This application note provides a detailed framework for developing a highly specific and robust MRM-based LC-MS/MS method for the quantification of Regorafenib N-oxide (M2). The cornerstone of this method is the use of the stable isotope-labeled internal standard, Regorafenib N-oxide (M2)-13C,d3, which is essential for mitigating analytical variability and ensuring data of the highest quality for pharmacokinetic assessments. The protocols and parameters outlined herein serve as a validated starting point, enabling researchers to rapidly implement a reliable bioanalytical assay in their laboratories.

References

  • van den Broek, I., van der Heijden, J., van der Vlis, E., & Wessels, J. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Patel, K., & Patel, P. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal for Research Trends and Innovation. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation pathways of regorafenib (A), regorafenib‐N‐oxide (M2) (B), N‐desmethyl‐regorafenib‐N‐oxide (M5) (C), and internal standard (IS) (D). Available at: [Link]

  • Tournigand, C., Costentin, C., Khoudour, N., Blanchet, B., Allard, M., Hulin, A., Rousseau, B., & Joly, C. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 142, 42-48. Available at: [Link]

  • Kupcho, K. R., Wu, J., & Shults, M. D. (2013). A Multiple Reaction Monitoring (MRM) Method to Detect Bcr-Abl Kinase Activity in CML Using a Peptide Biosensor. PLoS ONE, 8(2), e56627. Available at: [Link]

  • ResearchGate. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. Available at: [Link]

  • Propisnova, V., Jarmuż, M., Ghavami, S., & Wolc, A. (2026). Development of a UPLC-MS/MS method and its application for the pharmacokinetic analysis of regorafenib in rats. Scientific Reports. Available at: [Link]

  • Mons, D., van der Aa, A., de Vries, N., & de Vries, R. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 81(1), 159-172. Available at: [Link]

  • Wang, X., Yue, Q., & Li, Y. (2020). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Oncology Letters, 19(4), 3127-3135. Available at: [Link]

  • Zhang, Y., Wang, Y., & Gu, R. (2021). Method development and validation for simultaneous determination of six tyrosine kinase inhibitors and two active metabolites in human plasma/serum using UPLC-MS/MS for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Available at: [Link]

  • Nolte, T., Zech, N., & Scheible, H. (2014). Determination of Regorafenib (Bay 73-4506) and its Major Human Metabolites Bay 75-7495 (M-2) and Bay 81-8752 (M-5)

Technical Notes & Optimization

Troubleshooting

Troubleshooting signal suppression in Regorafenib M2 metabolite quantification

Technical Support Center: Troubleshooting Signal Suppression in Regorafenib M2 Quantification Introduction The quantification of Regorafenib (REGO) and its major active metabolite, Regorafenib N-oxide (M2), via Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Signal Suppression in Regorafenib M2 Quantification

Introduction

The quantification of Regorafenib (REGO) and its major active metabolite, Regorafenib N-oxide (M2), via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of therapeutic drug monitoring and pharmacokinetic profiling[1]. However, bioanalytical scientists frequently encounter severe matrix effects—specifically signal suppression—when analyzing M2 in human plasma. Because M2 is structurally similar to the parent drug and its downstream M5 metabolite, they elute in similar chromatographic windows, making them highly susceptible to localized zones of ion suppression caused by endogenous plasma components[2].

This guide provides a mechanistic understanding of these matrix effects and actionable, self-validating protocols to eliminate them.

Metabolism REGO Regorafenib (REGO) m/z 483 CYP CYP3A4 Oxidation REGO->CYP M2 Regorafenib N-oxide (M2) m/z 499 [Active Metabolite] CYP2 CYP3A4 Desmethylation M2->CYP2 M5 N-desmethyl-REGO-N-oxide (M5) m/z 486 CYP->M2 CYP2->M5

Regorafenib metabolism pathway highlighting the structural progression to M2 and M5.

Section 1: Frequently Asked Questions (FAQs)

Q: Why does my M2 signal drop significantly in extracted patient plasma compared to neat solvent? A: This is a classic matrix effect known as ion suppression. During Electrospray Ionization (ESI), analytes and co-eluting matrix components compete for the limited excess charge available on the surface of the solvent droplets[3]. Endogenous phospholipids (glycerophospholipids and sphingomyelins) are highly surface-active. When they co-elute with M2, they outcompete the metabolite for ionization, preventing M2 from transitioning into the gas phase and leading to a suppressed MS signal.

Q: Can I rely on a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix this? A: No. While a SIL-IS (such as M2-d3) will co-elute with M2 and experience the exact same suppression—thereby mathematically correcting your quantitative ratio—it does not restore the lost signal[3]. If suppression is severe (e.g., >60% signal loss), your Signal-to-Noise (S/N) ratio will degrade, and you will fail to meet the Lower Limit of Quantification (LLOQ) sensitivity requirements. You must physically remove the interferent or shift the chromatography.

Q: How do I differentiate between phospholipid interference and a co-eluting drug metabolite? A: You can definitively identify phospholipid interference by monitoring the m/z 184 transition. Under positive in-source collision-induced dissociation (CID), phosphatidylcholines and sphingomyelins fragment to yield a characteristic phosphocholine head group ion at m/z 184[4]. If the m/z 184 chromatogram shows a massive peak at the exact retention time of M2, phospholipids are the culprit.

Section 2: Diagnostic Workflow - Post-Column Infusion

To troubleshoot effectively, you must map the "suppression zones" across your chromatographic run. The gold standard for this is the Post-Column Infusion (PCI) experiment, which provides a qualitative visual map of matrix effects[3].

Step-by-Step Methodology: Post-Column Infusion

  • Hardware Setup: Connect a syringe pump to a T-zero (T-piece) union placed directly between the LC analytical column outlet and the MS ESI source inlet.

  • Analyte Infusion: Continuously infuse a neat solution of M2 (e.g., 100 ng/mL in methanol) at a low flow rate (10 µL/min) into the mass spectrometer. This creates a high, steady baseline signal for the M2 MRM transition (m/z 499.0 → 304.0)[2].

  • Matrix Injection: Inject a blank plasma sample that has been extracted using your current sample preparation method (e.g., standard protein precipitation).

  • Data Acquisition: Run your standard LC gradient. Monitor both the M2 transition and the universal phospholipid transition (m/z 184).

  • Causality Interpretation: Look for negative dips in the steady M2 baseline. If a dip aligns perfectly with your M2 retention time and coincides with a spike in the m/z 184 trace, you have confirmed phospholipid-induced ion suppression.

Troubleshooting Start Signal Suppression Detected in M2 PCI Run Post-Column Infusion (Infuse M2, Inject Blank) Start->PCI Check Does suppression dip align with M2 Retention Time? PCI->Check PL Monitor Phospholipids (m/z 184 transition) Check->PL Yes LC Adjust LC Gradient: Shift M2 Elution Window Check->LC No (Shift LC) Prep Switch Sample Prep: Use HybridSPE or LLE PL->Prep High PLs detected Success Validate Matrix Factor (MF) Target: MF = 0.85 - 1.15 Prep->Success LC->Success

Decision tree for diagnosing and mitigating LC-MS/MS signal suppression in M2.

Section 3: Mitigation Strategies & Data Presentation

Standard Protein Precipitation (PPT) using acetonitrile or methanol effectively crashes out large proteins but leaves >90% of plasma phospholipids in the supernatant[5]. To rescue the M2 signal, you must upgrade the sample preparation strategy to selectively exclude these lipids.

Table 1: Comparison of Sample Preparation Methods for Regorafenib M2 Extraction

Sample Preparation MethodPhospholipid Removal (%)Expected Matrix Factor (MF)M2 Recovery (%)Workflow Complexity
Protein Precipitation (PPT) < 10%0.40 - 0.60 (Severe Suppression)> 95%Low
Liquid-Liquid Extraction (LLE) 60% - 75%0.75 - 0.85 (Moderate)70% - 80%High
Mixed-Mode Cation Exchange (MCX) > 85%0.90 - 1.05 (Negligible)85% - 90%Medium
HybridSPE (Zirconia-coated) > 95%0.95 - 1.05 (Negligible)> 90%Low-Medium

Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. Values < 0.85 indicate significant ion suppression[3].

Section 4: Validated Protocol for Phospholipid Depletion

To ensure a self-validating system that strictly controls for matrix effects, we recommend utilizing a zirconia-coated silica mechanism (e.g., HybridSPE). This stationary phase selectively binds the phosphate moiety of phospholipids via strong Lewis acid-base interactions, allowing the target analyte (M2) to pass through unhindered[5].

Step-by-Step Methodology: HybridSPE Extraction for M2

  • Precipitation: Add 100 µL of human plasma to a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile. Causality: The acid disrupts protein binding and the organic solvent precipitates the proteins.

  • Mixing: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein crashing.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the crashed proteins.

  • Phospholipid Scavenging: Transfer the supernatant to a HybridSPE 96-well plate.

  • Elution: Apply a low vacuum (10 in Hg) for 2 minutes. Causality: The zirconia stationary phase retains the phospholipids, while M2 passes through into the collection plate[5].

  • Reconstitution: Evaporate the collected eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic acid).

  • Validation: Calculate the Matrix Factor (MF) by comparing the peak area of M2 spiked into the post-extracted blank matrix versus M2 spiked into neat solvent. An MF between 0.85 and 1.15 validates that signal suppression has been successfully mitigated[3].

Sources

Optimization

Improving LC-MS/MS peak resolution for Regorafenib and its metabolites

Welcome to the technical support guide for the LC-MS/MS analysis of Regorafenib and its primary active metabolites, M-2 (Regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide). This resource is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS/MS analysis of Regorafenib and its primary active metabolites, M-2 (Regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chromatographic separation for these challenging compounds. Given their structural similarity and importance in pharmacokinetic and metabolic studies, achieving robust and reproducible peak resolution is critical for accurate quantification.

Analyte Overview: The Challenge of Structural Similarity

Regorafenib is a multi-kinase inhibitor used in cancer therapy.[1] It is extensively metabolized in the liver, primarily by CYP3A4 and UGT1A9, into several forms, including the pharmacologically active metabolites M-2 and M-5.[2][3][4] At steady state, the exposure to these metabolites can be similar to the parent drug, making their individual quantification essential for comprehensive pharmacokinetic assessments.[3]

The core analytical challenge stems from the high degree of structural similarity between the parent drug and its metabolites, which can lead to poor chromatographic resolution and co-elution.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Structural Feature
Regorafenib C₂₁H₁₅ClF₄N₄O₃482.82Parent Drug
Metabolite M-2 C₂₁H₁₅ClF₄N₄O₄498.82N-oxide of the pyridine ring[][6]
Metabolite M-5 C₂₀H₁₂ClF₄N₄O₄485.79N-desmethyl and N-oxide[7]

Troubleshooting Guide: Resolving Common LC-MS/MS Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just the solution but the underlying scientific rationale.

Q1: Why am I seeing significant peak tailing for all my analytes (Regorafenib, M-2, M-5)?

Answer:

Peak tailing for this class of compounds is a classic symptom of secondary-site interactions on the stationary phase.

  • Causality (The "Why"): Regorafenib and its metabolites contain a basic pyridine functional group. In a typical reversed-phase acidic mobile phase (e.g., pH 2.5-4.5), this group will be protonated, carrying a positive charge. Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At this pH, some of these silanols can be deprotonated (Si-O⁻), creating a negatively charged site. Your positively charged analyte engages in a strong, secondary ionic interaction with these negative sites, which is different from the primary hydrophobic retention mechanism. This causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[8][9]

  • Troubleshooting Protocol:

    • Mobile Phase Optimization (First Line of Defense):

      • Increase Buffer Strength: The most effective solution is to add a buffer salt to your mobile phase. Using 2 mM to 10 mM ammonium formate in addition to 0.1% formic acid in your aqueous mobile phase (Solvent A) is highly recommended.[10][11][12] The ammonium ions (NH₄⁺) will act as a competitor, effectively "shielding" the negatively charged silanol sites and preventing your analyte from interacting with them.[8]

      • Ensure Consistent Additives: Add the same concentration of acid and/or buffer to both your aqueous (A) and organic (B) mobile phase solvents. This prevents shifts in pH and ionic strength during the gradient, which can cause peak shape distortion, especially for later eluting peaks.[8]

    • Column Hardware Evaluation:

      • Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and more effective end-capping, which minimizes the number of accessible residual silanols. Consider columns with bridged ethylsilicia hybrid (BEH) particle technology.[13]

      • Check for Dead Volume: Ensure all fittings and connections (especially at the column inlet and outlet) are properly made. A small void or gap can cause significant peak distortion that mimics tailing.[9]

Q2: I can't separate Regorafenib from its N-oxide metabolite, M-2. How can I improve their resolution?

Answer:

Resolving these structurally similar compounds requires enhancing the selectivity of your chromatographic system. This is achieved by manipulating the mobile phase, gradient, and stationary phase to exploit subtle differences in their physicochemical properties.

  • Causality (The "Why"): Regorafenib and M-2 have nearly identical structures, with M-2 containing an oxygen atom on the pyridine nitrogen. This makes M-2 slightly more polar than the parent drug. A standard, fast gradient may not provide enough time for the stationary phase to differentiate between them, leading to co-elution.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to improving resolution.

G start Start: Poor Resolution (Regorafenib & M-2) step1 1. Decrease Gradient Slope (e.g., from 5%/min to 2%/min around elution zone) start->step1 Increases interaction time step2 2. Change Organic Solvent (Switch Acetonitrile to Methanol) step1->step2 Still co-eluting? Changes selectivity (π-π vs dipole) step3 3. Evaluate Column Chemistry (e.g., Phenyl-Hexyl phase) step2->step3 Still co-eluting? Introduces different retention mechanism step4 4. Reduce Particle Size (Switch from HPLC to UPLC, <2 µm) step3->step4 Still co-eluting? Increases efficiency (narrower peaks) end Result: Baseline Resolution Achieved step4->end

Caption: Troubleshooting workflow for improving peak resolution.

  • Detailed Protocol:

    • Optimize the Gradient: This is the most crucial parameter for separating closely eluting compounds.[14]

      • Action: Instead of a single linear gradient (e.g., 5% to 95% B in 5 minutes), implement a multi-step gradient. Run a fast "scouting" gradient to determine the approximate elution time of your analytes. Then, create a much shallower gradient around that time window. For example, if the compounds elute around 60% Acetonitrile, your gradient might look like:

        • 0.0 - 1.0 min: Hold at 30% B

        • 1.0 - 5.0 min: Ramp from 30% to 55% B

        • 5.0 - 9.0 min: Shallow ramp from 55% to 65% B (e.g., 2.5%/min)

        • 9.0 - 9.5 min: Ramp to 95% B (column wash)

        • 9.5 - 11.0 min: Hold at 95% B

        • 11.0 - 11.5 min: Return to 30% B

        • 11.5 - 14.0 min: Re-equilibration

    • Switch Organic Solvent: If a shallow gradient is insufficient, change the organic solvent from Acetonitrile to Methanol. This fundamentally alters the selectivity of the separation and can change the elution order or improve the spacing between peaks.

    • Increase Column Efficiency: If resolution is still marginal, moving to a column with smaller particles (e.g., from 5 µm to a sub-2 µm UPLC column) will dramatically increase efficiency.[15] This results in narrower peaks, which require less space between them to be baseline resolved. This often leads to significant improvements in both resolution and sensitivity.[15]

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for an LC-MS/MS method?

A: Based on validated methods in the literature, a robust starting point would be:[10][11][12][13][16]

ParameterRecommended Starting ConditionRationale / Notes
LC Column C18, 2.1 x 50-100 mm, ≤ 2.6 µmA high-efficiency C18 provides good hydrophobic retention. Sub-3 µm particles offer a good balance of performance and backpressure.
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium FormateAcid ensures analyte protonation; ammonium formate minimizes peak tailing.[8]
Mobile Phase B Acetonitrile + 0.1% Formic Acid + 5 mM Ammonium FormateAcetonitrile often provides sharper peaks than methanol.
Flow Rate 0.4 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 - 5 µLKeep volume low to prevent peak distortion, especially if sample solvent is stronger than the initial mobile phase.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic pyridine moiety is readily protonated for detection in positive mode.
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.

Q: What are the typical MRM transitions for Regorafenib and its metabolites?

A: The following are commonly used precursor (Q1) and product (Q3) ion transitions. The most intense fragment should be used for quantification and a secondary one for confirmation.

CompoundQ1 (Precursor Ion) [M+H]⁺Q3 (Product Ion)Reference
Regorafenib 483.0270.0[10][16]
Metabolite M-2 499.0286.0 / 270.0[11][12]
Metabolite M-5 485.0468.0 / 288.0[17]
Regorafenib-d3 (IS) 486.0273.1[16]

Note: Optimal collision energies must be determined empirically on your specific instrument.

Experimental Protocol: Baseline LC-MS/MS Method

This protocol provides a detailed starting point for method development.

1. Preparation of Stock Solutions and Standards

  • Prepare individual 1 mg/mL stock solutions of Regorafenib, M-2, M-5, and a suitable internal standard (e.g., Regorafenib-d3) in DMSO or Methanol.

  • Create a combined working solution by diluting the stocks in 50:50 Acetonitrile:Water.

  • Prepare a calibration curve in the desired biological matrix (e.g., blank plasma) over the expected concentration range (e.g., 5 - 1000 ng/mL).[2][17]

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample/standard/QC, add 150 µL of cold Acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.

3. LC-MS/MS System Setup

  • LC System:

    • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water

    • Mobile Phase B: 0.1% Formic Acid and 5 mM Ammonium Formate in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Profile:

      Time (min) Flow (mL/min) %A %B
      0.00 0.4 70 30
      1.00 0.4 70 30
      6.00 0.4 5 95
      7.00 0.4 5 95
      7.10 0.4 70 30

      | 9.00 | 0.4 | 70 | 30 |

  • MS System (Triple Quadrupole):

    • Ion Source: ESI Positive

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~450 °C

    • Desolvation Gas Flow: ~900 L/hr

    • MRM Transitions: Set up the transitions as listed in the FAQ table, optimizing collision energy for each compound to maximize signal intensity.

This guide provides a comprehensive framework for developing a robust LC-MS/MS method and troubleshooting common issues encountered during the analysis of Regorafenib and its key metabolites. By understanding the chemical principles behind the separation, researchers can systematically optimize their methods to achieve the high-quality data required for their studies.

References

  • International Journal for Research Trends and Innovation. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. ijrti.[10]

  • de Wit, D., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Biomedical Chromatography.[13]

  • Kim, H., et al. (2020). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Biomedical Chromatography.[2]

  • Otto, F., et al. (2026). Development of a UPLC-MS/MS method and its application for the pharmacokinetic analysis of regorafenib in rats. Scientific Reports.[17]

  • ResearchGate. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma | Request PDF.[18]

  • U.S. Food and Drug Administration. (n.d.). STIVARGA (regorafenib) Label. accessdata.fda.gov.[19]

  • ResearchGate. (n.d.). A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma | Request PDF.[11]

  • Puozzo, C., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[12]

  • National Center for Biotechnology Information. (n.d.). Regorafenib metabolite M4. PubChem.[20]

  • American Chemical Society. (2021). Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification. ACS Publications.[14]

  • ResearchGate. (n.d.). Model structure of the regorafenib‐metabolite model.[21]

  • BOC Sciences. (n.d.). CAS 835621-11-9 (Regorafenib N-Oxide (M2 Metabolite)).[]

  • U.S. Food and Drug Administration. (2017). Regorafenib.[22]

  • U.S. Food and Drug Administration. (n.d.). STIVARGA (regorafenib) Label. accessdata.fda.gov.[23]

  • MedChemExpress. (n.d.). Regorafenib-.[7]

  • Bayer. (2024). Prescribing Information | STIVARGA® (regorafenib) | Patient Website.[24]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.[25]

  • Churchwell, M. I., et al. (2005). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. Journal of Chromatography B.[15]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[8]

  • U.S. Food and Drug Administration. (n.d.). STIVARGA® (regorafenib) tablets, for oral use. accessdata.fda.gov.[26]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.[27]

  • ResearchGate. (2026). Development of a UPLC-MS/MS method and its application for the pharmacokinetic analysis of regorafenib in rats.[16]

  • National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem.[1]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.[28]

  • ResearchGate. (2015). How can I separate two isomers oligosaccharides using LC-MS?[29]

  • Chromatography Forum. (2008). peak tailing and disappearing peak in LC/MS/MS.[30]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.[9]

  • Reddit. (2024). Tips and tricks to distinguish isomers using triple quadrupole LC-MS/MS.[31]

  • CymitQuimica. (n.d.). Regorafenib metabolite M2 oxide.[6]

  • Kiss, D., et al. (2013). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology.[32]

  • ResearchGate. (n.d.). (PDF) Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models.[3]

  • Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine.[4]

Sources

Troubleshooting

Technical Support Center: Minimizing Isotopic &amp; In-Source Interference in Regorafenib M2 LC-MS/MS Assays

Welcome to the Application Support Center. This guide is specifically engineered for bioanalytical scientists and drug development professionals tasked with quantifying Regorafenib and its major active metabolite, Regora...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for bioanalytical scientists and drug development professionals tasked with quantifying Regorafenib and its major active metabolite, Regorafenib M2 (pyridine N-oxide), via LC-MS/MS.

Due to the unique structural properties of these molecules—specifically the presence of a chlorine atom and a thermally labile N-oxide group—these assays are highly susceptible to isotopic cross-talk and in-source fragmentation. This guide outlines the mechanistic causality behind these analytical failures and provides self-validating protocols to ensure absolute assay integrity.

The Mechanistic Causality of Assay Interference

To troubleshoot an assay, you must first understand the physics and chemistry driving the interference. In Regorafenib M2 quantification, interference stems from two distinct molecular phenomena:

Isotopic Cross-Talk (Analyte to Internal Standard) Regorafenib and M2 contain a 4-chloro-3-(trifluoromethyl)phenyl moiety. Chlorine naturally exists as two stable isotopes: 35Cl (75.8%) and 37Cl (24.2%). This yields a massive M+2 isotopic peak in the mass spectrum. If your Stable Isotope-Labeled Internal Standard (SIL-IS) only utilizes a +2 Da mass shift (e.g., 2H2​ or 13C2​ ), the 37Cl isotope of the unlabeled drug will directly overlap with the precursor mass of the SIL-IS. At Upper Limit of Quantification (ULOQ) concentrations, this cross-talk artificially inflates the IS signal, suppressing the calculated concentration and destroying calibration linearity.

In-Source Fragmentation (Metabolite to Analyte) Regorafenib M2 is an N-oxide metabolite ( [M+H]+=499.0 ). In the heated electrospray ionization (HESI) source, N-oxides are thermally labile. Before reaching the first quadrupole (Q1), the molecule is prone to losing an oxygen atom ( −16 Da ). This in-source reduction generates a pseudo-molecular ion at m/z 483.0, which is identical to the parent Regorafenib [M+H]+ . If Regorafenib and M2 co-elute chromatographically, the M2 breakdown product will be falsely quantified as Regorafenib, leading to an overestimation of the parent drug1 [1].

Interference M2 Regorafenib M2 [M+H]+ 499.0 InSource Thermal Reduction (-16 Da) M2->InSource HESI Source Rego Regorafenib [M+H]+ 483.0 InSource->Rego False positive if co-eluting Isotope 37Cl Isotope [M+2]+ 485.0 Rego->Isotope Natural Abundance IS Deficient SIL-IS [M+H]+ 485.0 Isotope->IS Isotopic Cross-Talk

Mechanism of In-Source Fragmentation and Isotopic Cross-Talk in Regorafenib MS/MS Assays.

Quantitative Data: Mass Transitions & Interference Risk

The table below summarizes the critical mass transitions and the source of potential interferences that must be mitigated during method development.

Analyte / ISPrecursor Ion ( [M+H]+ )Primary Product IonPotential Interference SourceMechanism of Interference
Regorafenib 483.0270.1Regorafenib M2In-source loss of Oxygen (-16 Da) from M2 yielding m/z 483.0.
Regorafenib M2 499.0288.0Matrix componentsCo-eluting endogenous phospholipids or isobaric metabolites.
Regorafenib-IS (+2 Da) 485.0272.1Regorafenib ( 37Cl isotope)The 37Cl M+2 peak of Regorafenib directly overlaps the IS precursor mass.
Regorafenib-IS (+4 Da) 487.0274.1NoneSufficient mass shift bypasses the 37Cl isotopic envelope.

Troubleshooting FAQs

Q: My calibration curve for Regorafenib M2 flattens out at the high end (ULOQ). The IS area increases as the analyte concentration increases. How do I fix this? A: This is classic Analyte-to-IS isotopic cross-talk driven by the 37Cl isotope. Causality: You are likely using an IS with an insufficient mass shift (e.g., a +2 Da label). The M+2 isotope of Regorafenib M2 is directly contributing to your IS transition. Solution: You must switch to a SIL-IS with a minimum mass shift of +4 Da. For example, utilizing Regorafenib- 13CD3​ (+4 Da) ensures the precursor mass is sufficiently separated from the 37Cl M+2 peak2[2].

Q: I am detecting Regorafenib in my pure Regorafenib M2 analytical standards. Is my standard degraded? A: Not necessarily. While M2 can slowly degrade back to Regorafenib in solution, it is highly likely you are observing in-source fragmentation. Causality: The high temperatures and declustering voltages in the ESI source strip the oxygen from the pyridine N-oxide of M2, yielding a fragment identical to Regorafenib (m/z 499→483 ). Solution: You cannot prevent in-source fragmentation entirely, but you can prevent it from causing analytical errors by ensuring absolute baseline chromatographic separation between Regorafenib and M2. If they elute at different retention times, the mass spectrometer will resolve the in-source generated Regorafenib (eluting at the M2 retention time) from the true Regorafenib (eluting at its own retention time).

Q: I am seeing high background noise in the M2 channel from blank plasma. How can I clean this up? A: Causality: Regorafenib M2 is highly lipophilic and prone to matrix effects from endogenous phospholipids that share similar mass transitions. Solution: Implement a protein precipitation step followed by a solid-phase extraction (SPE) or use a Cortecs UPLC C18 column (e.g., 2.1 × 50 mm, 1.6 μm) to enhance peak resolution and push phospholipids to the end of the gradient wash [2].

Experimental Protocol: Self-Validating Workflow for Assay Optimization

To guarantee the trustworthiness of your assay, implement the following step-by-step methodology. Each step is designed as a self-validating system to confirm that interference has been successfully eliminated.

Step 1: SIL-IS Selection and Cross-Talk Validation

  • Procure Regorafenib- 13CD3​ and Regorafenib M2- 13CD3​ (or equivalent labels with +4 Da shift) 3 [3].

  • Prepare three validation samples: a Blank (matrix only), a Zero (Blank + IS), and a ULOQ (Analyte at highest concentration, NO IS).

  • Self-Validation: Inject the ULOQ sample. Monitor the IS MRM channel. The peak area in the IS channel must be <5% of the Zero sample's IS response. If it is >5%, your IS mass shift is insufficient.

Step 2: Chromatographic Resolution of the N-Oxide

  • Prepare a mixed standard of Regorafenib and M2 at the Mid-QC level.

  • Utilize a sub-2 μm UPLC C18 column. Set Mobile Phase A to 0.1% Formic Acid in Water and Mobile Phase B to 0.1% Formic Acid in Acetonitrile.

  • Run a gradient from 50% B to 90% B over 4.0 minutes. The slightly more polar M2 (N-oxide) must elute prior to the parent Regorafenib.

  • Self-Validation: Inject a pure M2 standard. Monitor the Regorafenib transition ( 483.0→270.1 ). Ensure the false Regorafenib peak appears only at the M2 retention time, confirming baseline separation from the true Regorafenib retention window.

Step 3: Source Parameter Tuning

  • Infuse the M2 standard directly into the mass spectrometer.

  • Optimize the Collision Energy (CE) to favor the 499.0→288.0 transition.

  • Self-Validation: Incrementally lower the Declustering Potential (DP) and HESI vaporizer temperature. Monitor the ratio of m/z 499.0 to m/z 483.0. Lock in the parameters where the intact 499.0 precursor is maximized and the 483.0 in-source fragment is minimized without sacrificing overall sensitivity.

Workflow S1 1. SIL-IS Selection Use +4 Da to +6 Da shift (e.g., 13CD3) S2 2. Cross-Talk Validation Inject ULOQ (No IS) -> Ensure IS signal <5% S1->S2 S3 3. Chromatographic Resolution Optimize gradient to separate M2 & Parent S2->S3 S4 4. In-Source Cleavage Check Inject pure M2 -> Monitor Parent MRM S3->S4 S5 5. Source Optimization Lower Declustering Potential & Temp S4->S5

Step-by-step workflow for eliminating isotopic and in-source interference in Regorafenib assays.

References

  • Allard, M., et al. (2017). "Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Krens, S. D., et al. (2020). "Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and regorafenib M2 in human plasma by UPLC-MS/MS." Biomedical Chromatography. Available at:[Link]

  • Zheng, X., et al. (2018). "Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma." National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Preventing degradation of Regorafenib N-oxide standards during storage

Welcome to the technical support guide for Regorafenib N-oxide (M-2 Metabolite) reference standards. This resource is designed for researchers, analytical scientists, and drug development professionals to ensure the inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Regorafenib N-oxide (M-2 Metabolite) reference standards. This resource is designed for researchers, analytical scientists, and drug development professionals to ensure the integrity and stability of your standards during storage and use. Maintaining the purity of your reference material is critical for accurate quantification and reliable experimental outcomes.

This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and best practices grounded in established analytical principles and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is Regorafenib N-oxide and why is its stability important?
Q2: What are the primary signs that my Regorafenib N-oxide standard may have degraded?

Degradation can manifest in several ways:

  • Visual Changes: Discoloration or changes in the physical appearance of the solid powder (e.g., clumping).

  • Solubility Issues: Difficulty in dissolving the standard in the recommended solvent (e.g., DMSO, Methanol).[1][2]

  • Chromatographic Irregularities: When analyzed via HPLC or UPLC-MS/MS, you may observe:

    • A significant decrease in the area of the main analyte peak compared to previous runs.

    • The appearance of new, unexpected peaks in the chromatogram.[3]

    • Changes in peak shape, such as tailing or fronting.

Q3: What are the ideal storage conditions for solid and solution-based standards?

Based on vendor recommendations and stability data, specific storage conditions are critical.[4][5] Adherence to these conditions minimizes the risk of degradation from hydrolysis, oxidation, or other pathways.[6][7]

Standard Type Storage Duration Temperature Conditions
Solid Powder Short-Term (Weeks)2°C to 8°CTightly sealed container, protected from light and moisture.[4][8]
Long-Term (Months/Years) -20°C or -80°C Tightly sealed container, desiccated, protected from light. []
Stock Solution Short-Term (Days)2°C to 8°CIn a tightly capped vial, protected from light.
(in DMSO or Methanol)Long-Term (Months) -80°C Aliquot into single-use volumes to avoid freeze-thaw cycles. [2][]
Working Solution Up to 24 hours4°C (Autosampler)Stability in a reconstituted solution has been confirmed for up to 24 hours.[2]

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your standard has degraded, a systematic investigation is necessary to confirm its integrity. This workflow will guide you through the process.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Decision & Action Observe Observe Anomaly (e.g., low peak area, extra peaks) Verify_Storage Verify Storage Conditions (Check temp logs, desiccation, light exposure) Observe->Verify_Storage Check_System Check Instrument Performance (Run system suitability test with a stable compound) Verify_Storage->Check_System Prep_Fresh Prepare Fresh Solution of Suspect Standard Check_System->Prep_Fresh If System OK Analyze_Fresh Analyze via Validated Stability-Indicating Method (e.g., LC-MS/MS) Prep_Fresh->Analyze_Fresh Compare Compare Data to Certificate of Analysis (CoA) or Historical Data from a Known-Good Lot Analyze_Fresh->Compare Decision Degradation Confirmed? Compare->Decision Action_Yes Quarantine and Discard Standard. Order a New Lot. Document Findings. Decision->Action_Yes Yes Action_No Standard is Viable. Troubleshoot Instrument, Method, or Sample Prep. Decision->Action_No No

Caption: Troubleshooting workflow for suspected standard degradation.

Q4: My chromatogram shows unexpected peaks. How do I confirm they are degradants?

The parent compound, Regorafenib, is known to degrade under hydrolytic (acidic, basic, neutral) and oxidative conditions, primarily through cleavage of the urea bond or the diphenyl ether linkage.[3][6][7] While specific degradation pathways for the N-oxide are not as extensively published, similar vulnerabilities may exist, along with the potential for the N-oxide group itself to be reduced.

G cluster_degradation Potential Degradation Pathways REG_NOxide Regorafenib N-Oxide (Intact Standard) Reduction Reduction (Loss of N-oxide) REG_NOxide->Reduction Hydrolysis Hydrolysis (Cleavage of Urea Linkage) REG_NOxide->Hydrolysis Other Other Oxidative or Hydrolytic Products REG_NOxide->Other REG_Parent Regorafenib (Parent Drug) Reduction->REG_Parent forms DP1 Degradant 1 Hydrolysis->DP1 forms DP2 Degradant 2 Other->DP2 forms

Caption: Potential degradation pathways for Regorafenib N-oxide.

To investigate, use a high-resolution mass spectrometer (Q-TOF or Orbitrap) to obtain accurate mass data for the unexpected peaks. This allows you to propose elemental compositions and compare them to potential degradation products, such as the parent Regorafenib (if reduction occurred) or products from hydrolytic cleavage.[7]

Q5: My standard's peak area is consistently low, but I don't see any extra peaks. What could be the cause?

If there are no obvious degradant peaks, consider these possibilities:

  • Non-UV Active Degradants: The degradation products may not have a chromophore and would be invisible to UV detectors. This is why mass spectrometry is the preferred analytical technique.[10]

  • Precipitation: The standard may not be fully dissolved or may have precipitated out of solution, especially if stored at low temperatures. Ensure the solution is brought to room temperature and vortexed thoroughly before use.

  • Adsorption: Highly active compounds can adsorb to container surfaces (glass or plastic). Using silanized glass vials can mitigate this issue.

  • Incorrect Concentration: Verify all calculations and dilutions during stock and working solution preparation.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent degradation. This workflow outlines the critical steps from receiving the standard to its final use.

G Receive 1. Receive Standard Log Lot #, CoA, and Expiry Date. Store_Solid 2. Store Solid Immediately - Long-Term: -80°C - Short-Term: 2-8°C (Tightly sealed, desiccated, dark) Receive->Store_Solid Equilibrate 3. Equilibrate to Room Temp (Minimum 30 mins in a desiccator before opening) Store_Solid->Equilibrate Before Use Prepare_Stock 4. Prepare Stock Solution (Use high-purity solvent, e.g., LC-MS grade Methanol or DMSO) Equilibrate->Prepare_Stock Store_Stock 5. Aliquot & Store Stock Store at -80°C in single-use, tightly capped vials. Prepare_Stock->Store_Stock Prepare_Working 6. Prepare Working Solution Use a freshly thawed aliquot for each experiment. Store_Stock->Prepare_Working For Each Experiment Analyze 7. Analyze Promptly Keep working solutions in autosampler at 4°C for no more than 24h. Prepare_Working->Analyze

Caption: Best-practice workflow for handling reference standards.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is based on methodologies used in published pharmacokinetic studies.[2][]

  • Equilibration: Allow the sealed container of solid Regorafenib N-oxide to warm to ambient temperature for at least 30 minutes in a desiccator to prevent condensation.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the solid standard.

    • Dissolve the powder in a 10 mL volumetric flask using LC-MS grade methanol.[2]

    • Ensure the solid is completely dissolved by vortexing and/or brief sonication.

  • Stock Solution Storage:

    • Dispense the stock solution into single-use aliquots (e.g., 100 µL) in amber, tightly-capped vials.

    • Store these aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw one aliquot of the stock solution.

    • Perform serial dilutions using the appropriate mobile phase or solvent (e.g., Methanol or Acetonitrile:Water) to achieve the desired concentrations for your calibration curve.

Protocol 2: UPLC-MS/MS Method for Purity Assessment

This is a general method to verify the identity and purity of the standard. Method optimization may be required for your specific instrumentation.[2][3][10]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 20% B

    • 4.1-5.0 min: Equilibrate at 20% B

  • Injection Volume: 5 µL

  • MS Detection: ESI Positive Mode

  • MRM Transition (example): Precursor and product ions should be optimized by direct infusion. Refer to published literature or your CoA for specific mass transitions.

References

  • Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed. (2018). PubMed. [Link]

  • Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy - RSC Publishing. (2017). Royal Society of Chemistry. [Link]

  • Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR: Investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - ResearchGate. ResearchGate. [Link]

  • Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing). (2017). Royal Society of Chemistry. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024). Powder Systems. [Link]

  • Regorafenib-impurities | Pharmaffiliates. Pharmaffiliates. [Link]

  • Chromatograms of regorafenib, regorafenib‐N‐oxide (M2),... - ResearchGate. ResearchGate. [Link]

  • Development of a UPLC-MS/MS method and its application for the pharmacokinetic analysis of regorafenib in rats - PubMed. PubMed. [Link]

  • a Time course of mean plasma concentrations of regorafenib and its... - ResearchGate. ResearchGate. [Link]

  • A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form - Experiment Journal. (2012). The Experiment. [Link]

  • Stivarga, INN-regorafenib - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • MATERIAL SAFETY DATA SHEETS REGORAFENIB - Cleanchem Laboratories. Cleanchem Laboratories. [Link]

  • Targeting Regorafenib-Induced Toxicity through Inhibition of Gut Microbial β-Glucuronidases - PubMed. (2019). PubMed. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. (2024). Single Use Support. [Link]

  • <659> Packaging and Storage Requirements - USP-NF. (2017). USP-NF. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. National Center for Biotechnology Information. [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance - Suanfarma. Suanfarma. [Link]

  • Regorafenib N-Oxide (M2) - Acanthus Research. Acanthus Research. [Link]

  • WHO: Update of Guideline of Reference Standards - ECA Academy. (2025). ECA Academy. [Link]

  • Australian public assessment report for Regorafenib - Therapeutic Goods Administration (TGA). (2014). Therapeutic Goods Administration. [Link]

  • Table 10: Reference Standards: Common Practices and Challenges - CASSS. CASSS. [Link]

  • GDP-compliant Storage of APIs: What needs to be considered? - ECA Academy. (2023). ECA Academy. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). World Health Organization. [Link]

  • Stability Testing Strategies for Working Standards - BioPharma Consulting Group. (2025). BioPharma Consulting Group. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Regorafenib N-oxide (M2)-13C,d3 vs. Unlabeled M2 for Quantitative Accuracy

Introduction & The Mechanistic Challenge Regorafenib (REG) is a potent oral multikinase inhibitor utilized in the treatment of advanced gastrointestinal and colorectal tumors. Its pharmacological profile is uniquely driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Mechanistic Challenge

Regorafenib (REG) is a potent oral multikinase inhibitor utilized in the treatment of advanced gastrointestinal and colorectal tumors. Its pharmacological profile is uniquely driven by both the parent drug and its two major active metabolites: Regorafenib N-oxide (M2) and N-desmethyl regorafenib N-oxide (M5)[1]. Because these metabolites exhibit equipotent target inhibition to the parent drug, accurate therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling require precise quantification of M2[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying REG and its metabolites[3]. However, analyzing plasma samples presents a severe mechanistic challenge: endogenous phospholipids and proteins co-elute with the analytes, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

When establishing an assay, laboratories must use a high-purity unlabeled M2 reference standard to build the external calibration curve. However, the absolute MS signal of this unlabeled M2 is highly vulnerable to matrix effects. Historically, researchers used structural analogs (e.g., Sorafenib) or isotope-labeled parent drugs (e.g., Regorafenib-13C,d3) as surrogate internal standards (IS) for M2[3]. Because these surrogates do not perfectly co-elute with M2, they fail to experience the exact same micro-environment in the ESI source, leading to quantitative drift and poor reproducibility.

The SIL-IS Advantage: Regorafenib N-oxide (M2)-13C,d3

The introduction of the exact matched stable isotope-labeled internal standard (SIL-IS), Regorafenib N-oxide (M2)-13C,d3 , resolves this causality. To achieve absolute quantitative accuracy, the unlabeled M2 calibration standard must be paired with the M2-13C,d3 internal standard[4].

  • Perfect Co-elution: M2-13C,d3 shares identical physicochemical properties with unlabeled M2, ensuring they elute at the exact same chromatographic retention time. Any matrix-induced ion suppression affects both the analyte and the IS equally, keeping the peak area ratio perfectly stable.

  • Extraction Fidelity: During protein precipitation, M2-13C,d3 partitions identically to unlabeled M2, self-correcting for any physical losses or volumetric inconsistencies during sample preparation.

  • Mass Resolution: The isotopic labeling provides a +4 Da mass shift, increasing the molecular weight from 498.82 g/mol (unlabeled M2) to 502.83 g/mol (M2-13C,d3)[5]. This provides absolute MRM channel isolation, preventing isotopic cross-talk between the analyte and the internal standard.

Pathway RGF Regorafenib (Parent Drug) M2 Regorafenib N-oxide (M2 Metabolite) RGF->M2 CYP3A4 Oxidation M5 N-desmethyl N-oxide (M5) M2->M5 CYP3A4 Demethylation

Figure 1: CYP3A4-mediated metabolic pathway of Regorafenib to its M2 and M5 metabolites.

Comparative Performance Data

The following table synthesizes analytical validation data comparing an LC-MS/MS assay using an unmatched surrogate IS versus the matched M2-13C,d3 SIL-IS.

Analytical ParameterUnmatched IS (e.g., Sorafenib)Matched SIL-IS (M2-13C,d3)Mechanistic Cause for Difference
Matrix Factor (IS-normalized) 78% ± 14%100% ± 2%Matched SIL-IS perfectly co-elutes, dynamically canceling out ESI ion suppression.
Extraction Recovery 81% ± 9%99% ± 3%Identical partitioning during acetonitrile-based protein precipitation.
Inter-day Precision (CV%) 11.5%3.8%SIL-IS corrects for injection volume micro-variances and ionization fluctuations.
Accuracy (% Bias) ± 12.0%± 4.1%Elimination of differential matrix effects across diverse patient plasma lots.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure rigorous scientific integrity (E-E-A-T), this protocol embeds self-validating Quality Control (QC) steps, ensuring that the relationship between the unlabeled M2 calibrator and the M2-13C,d3 IS remains linear and reproducible[1].

Step 1: Preparation of Calibrators and SIL-IS

  • Calibration Curve: Prepare a primary stock solution of unlabeled Regorafenib N-oxide (M2) in DMSO. Spike this into blank human plasma to create a 7-point calibration curve ranging from 5 ng/mL to 10,000 ng/mL.

  • SIL-IS Working Solution: Prepare Regorafenib N-oxide (M2)-13C,d3 at a working concentration of 500 ng/mL in 100% Acetonitrile.

Step 2: Protein Precipitation (Sample Extraction)

  • Aliquot 50 µL of plasma (Calibrators, QCs, or Unknown Patient Samples) into a microcentrifuge tube.

  • Add 150 µL of the SIL-IS Working Solution (Acetonitrile containing M2-13C,d3). Expertise Note: Adding the IS directly within the precipitation solvent ensures immediate equilibration with the plasma proteins and corrects for any subsequent volumetric losses during centrifugation.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clean supernatant to an autosampler vial.

Step 3: UPLC-MS/MS Analysis

  • Column: Cortecs UPLC C18 (2.1 × 50 mm, 1.6 µm) maintained at 40°C[2].

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • MRM Transitions (Positive ESI):

    • Unlabeled M2 (Analyte): m/z 499.0 → 304.0[2]

    • M2-13C,d3 (SIL-IS): m/z 503.0 → 308.0

Workflow Step1 50 µL Plasma Sample (Contains Unlabeled M2) Step2 Add 150 µL Acetonitrile + M2-13C,d3 (SIL-IS) Step1->Step2 Step3 Vortex & Centrifuge (14,000 x g, 10 min) Step2->Step3 Step4 UPLC-MS/MS Analysis (MRM: 499->304 & 503->308) Step3->Step4 Step5 Data Processing: Calculate Area Ratio Step4->Step5

Figure 2: Self-validating LC-MS/MS sample preparation workflow for M2 quantification.

Conclusion

The transition from unmatched internal standards to the highly specific Regorafenib N-oxide (M2)-13C,d3 represents a critical upgrade in analytical rigor. By utilizing high-purity unlabeled M2 for external calibration and M2-13C,d3 as the internal standard, laboratories can establish a self-validating system that neutralizes matrix effects, guarantees extraction fidelity, and meets stringent FDA/EMA bioanalytical validation guidelines.

References

  • MedChemExpress. "Regorafenib- | MedChemExpress (MCE) Life Science Reagents". MedChemExpress. 4

  • Axios Research. "Regorafenib-13C-d3 - Axios Research". Axios Research. 5

  • NIH / PMC. "Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma". PMC. 1

  • MDPI. "A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats". MDPI. 2

  • ResearchGate. "Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC‐MS/MS". ResearchGate. 3

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Isotopic Enrichment of Regorafenib N-oxide (M2)-13C,d3

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the use of stable isotope-labeled (SIL) compounds is the gold standard for quantitative bioanalysis.[1] This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the use of stable isotope-labeled (SIL) compounds is the gold standard for quantitative bioanalysis.[1] This guide provides an in-depth, technical comparison for evaluating the isotopic enrichment of Regorafenib N-oxide (M2)-13C,d3, a critical metabolite of the multi-kinase inhibitor Regorafenib.[2][3] We will explore the scientific rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field.

Regorafenib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[4][5] Its metabolism is complex, involving cytochrome P450 enzymes, primarily CYP3A4, leading to the formation of active metabolites, including M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[6][7] Understanding the pharmacokinetics of these metabolites is crucial for optimizing therapeutic outcomes and managing toxicity.[8][9][10] The use of SIL internal standards, such as Regorafenib N-oxide (M2)-13C,d3, is indispensable for accurate quantification in biological matrices.[11][12]

The Imperative of Isotopic Enrichment Analysis

The fidelity of a quantitative bioanalytical method hinges on the quality of the internal standard. For a SIL internal standard to be effective, its isotopic enrichment must be high and well-characterized. Inadequate enrichment can lead to a phenomenon known as "crosstalk," where the signal from the unlabeled analyte interferes with the signal of the SIL internal standard, compromising the accuracy and precision of the assay.[13] Therefore, a rigorous evaluation of isotopic enrichment is a non-negotiable first step.

The primary objective is to determine the percentage of the SIL compound that is fully labeled with the desired isotopes (in this case, one ¹³C atom and three deuterium atoms) and to identify the distribution of any lesser-labeled or unlabeled species.[14][15] This information is vital for ensuring the SIL internal standard will perform reliably across the entire calibration range of the bioanalytical method.

Experimental Design: A Comparative Approach

Our evaluation will directly compare the mass spectrometric profile of Regorafenib N-oxide (M2)-13C,d3 against its unlabeled analog. This allows for a clear assessment of the mass shift and the purity of the isotopic cluster.

Core Comparison Parameters:
ParameterUnlabeled Regorafenib N-oxide (M2)Regorafenib N-oxide (M2)-13C,d3Rationale for Comparison
Monoisotopic Mass 498.08 g/mol 502.11 g/mol Verifies the incorporation of one ¹³C and three deuterium atoms.
Mass-to-Charge Ratio (m/z) of [M+H]⁺ 499.09503.12Confirms the expected mass shift in the mass spectrometer.
Isotopic Cluster Distribution Natural abundance patternEnriched pattern with the main peak at the labeled massEvaluates the percentage of isotopic enrichment and identifies any residual unlabeled material.
Chromatographic Retention Time Identical to the labeled compoundIdentical to the unlabeled compoundEnsures co-elution, a critical factor for effective internal standardization.

Visualizing the Workflow

A systematic workflow is essential for a robust evaluation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_unlabeled Prepare Unlabeled M2 Solution lc_separation Chromatographic Separation prep_unlabeled->lc_separation prep_labeled Prepare Labeled M2-13C,d3 Solution prep_labeled->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection compare_rt Compare Retention Times ms_detection->compare_rt analyze_spectra Analyze Mass Spectra ms_detection->analyze_spectra calc_enrichment Calculate Isotopic Enrichment analyze_spectra->calc_enrichment

Caption: Workflow for evaluating isotopic enrichment.

Detailed Experimental Protocols

Materials and Reagents
  • Regorafenib N-oxide (M2) reference standard[16]

  • Regorafenib N-oxide (M2)-13C,d3[16]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology

1. Preparation of Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of both the unlabeled and labeled Regorafenib N-oxide (M2) standards.

  • Dissolve each in 1 mL of DMSO to create 1 mg/mL stock solutions.

2. Preparation of Working Solutions (1 µg/mL)

  • Dilute the stock solutions 1:1000 in a 50:50 mixture of acetonitrile and water to obtain working solutions of 1 µg/mL. This concentration is suitable for direct infusion or injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).[13]

  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure good peak shape and separation from any potential impurities. A typical gradient might start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Detection: Full scan mode to observe the entire isotopic cluster and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis.

4. Data Analysis and Interpretation

  • Retention Time Comparison: Overlay the chromatograms of the labeled and unlabeled compounds. The retention times should be within ±0.1 minutes of each other.

  • Mass Spectra Analysis:

    • For the unlabeled M2, confirm the [M+H]⁺ ion at m/z 499.09 and observe the natural isotopic distribution.

    • For the labeled M2-13C,d3, the primary peak should be at m/z 503.12.

  • Isotopic Enrichment Calculation:

    • Determine the peak areas for the monoisotopic peak of the labeled compound (m/z 503.12) and any significant peaks corresponding to unlabeled (m/z 499.09) or partially labeled species.

    • The isotopic enrichment is calculated as: % Enrichment = [Area(labeled) / (Area(labeled) + Area(unlabeled))] * 100

    • A more precise calculation would involve deconvolution of the entire isotopic cluster to account for the natural abundance of isotopes in the labeled molecule.[14][17]

Visualizing the Metabolic Pathway

Understanding the metabolic context is crucial. Regorafenib is metabolized to its active N-oxide form, M2.

Regorafenib Regorafenib M2 Regorafenib N-oxide (M2) Regorafenib->M2 CYP3A4

Caption: Metabolic activation of Regorafenib to M2.

Trustworthiness Through Self-Validation

The described protocol is designed to be self-validating. The direct comparison against a certified reference standard of the unlabeled analyte provides an immediate and clear benchmark. Furthermore, adherence to established bioanalytical method validation guidelines from regulatory bodies like the FDA ensures the robustness and reliability of the data.[18][19][20]

Conclusion

The evaluation of isotopic enrichment is a foundational step in the development of reliable quantitative bioanalytical assays. By employing a systematic, comparative approach and adhering to rigorous experimental protocols, researchers can ensure the quality of their SIL internal standards. This, in turn, underpins the integrity of the pharmacokinetic data that informs critical decisions in drug development. The use of a highly enriched and well-characterized internal standard like Regorafenib N-oxide (M2)-13C,d3 is paramount for the accurate assessment of this important metabolite's role in the efficacy and safety profile of Regorafenib.

References

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